molecular formula C21H31F3N2 B5133702 1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5133702
M. Wt: 368.5 g/mol
InChI Key: WUXVOUHDSBAPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to act on various molecular targets, including neurotransmitter receptors and enzymes. This compound has been shown to modulate the activity of serotonin, dopamine, and norepinephrine receptors, which are involved in the regulation of mood, emotion, and behavior.
Biochemical and Physiological Effects:
1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments include its high purity, good yield, and potential as a versatile precursor for the synthesis of functional materials. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are many future directions for the study of 1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine. These include further investigation of its potential as a drug candidate for the treatment of various diseases, the development of new synthetic methods for the preparation of this compound and its derivatives, and the exploration of its potential applications in materials science and other fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.

Synthesis Methods

The synthesis method of 1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction between 3-(trifluoromethyl)benzylamine and 3,7-dimethyl-6-octen-1-ol in the presence of a Lewis acid catalyst. The reaction yields the desired compound in good yield and high purity.

Scientific Research Applications

1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, this compound has been studied for its effects on neurotransmitter receptors and its potential as a therapeutic agent for the treatment of depression and anxiety disorders. In materials science, this compound has been investigated for its potential as a precursor for the synthesis of functional materials.

properties

IUPAC Name

1-(3,7-dimethyloct-6-enyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3N2/c1-17(2)6-4-7-18(3)10-11-25-12-14-26(15-13-25)20-9-5-8-19(16-20)21(22,23)24/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXVOUHDSBAPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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